molecular formula C4H5N3 B8781894 4-Methyl-1,2,3-triazine CAS No. 77202-08-5

4-Methyl-1,2,3-triazine

Cat. No. B8781894
M. Wt: 95.10 g/mol
InChI Key: FXKQPQOOZSXQAG-UHFFFAOYSA-N
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Patent
US08722687B2

Procedure details

In particular, heterocyclic halide or pseudo-halide precursors are commercially available or can be prepared from an appropriately functionalised heterocyclic compound. Alternatively the R2 rings can be formed on the imidazopyridine scaffold using intramolecular or radical cyclisation reactions under standard conditions. For example the imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester or imidazo[1,2-a]pyridine-7-methyl ester are reacted with hydrazine hydrate to generate the hydrazide. Triazines can then be synthesized by reacting the hydrazide with the appropriate aldehyde in the presence or absence of ammonia (e.g. the carboxylic acid hydrazide, pyruvic aldehyde and ammonia to create methyltriazine or the carboximidic acid hydrazide and glyoxal to give triazine) or with the appropriate ketone (e.g. diacetyl to create dimethyltriazine). Alternatively the carboxylic acid hydrazide is reacted with triethyl orthoacetate to give methyloxadiazole, or an isothiocyanato group to give substituted thiadizole (e.g. isothiocyanatocyclopropane to give cyclopropyl-thiadiazol-2-yl-amine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
imidazo[1,2-a]pyridine-7-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
COC(C1C=CN2C=CN=C2C=1)=N.O.NN.N.C[C:19]([CH:21]=[O:22])=[O:20].C[C:24]1[CH:29]=[CH:28][N:27]=[N:26][N:25]=1>>[CH:19]([CH:21]=[O:22])=[O:20].[N:25]1[CH:24]=[CH:29][CH:28]=[N:27][N:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
carboxylic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN=NC=C1
Step Six
Name
imidazo[1,2-a]pyridine-7-carboximidic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=N)C1=CC=2N(C=C1)C=CN2
Step Seven
Name
imidazo[1,2-a]pyridine-7-methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN
Step Nine
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Triazines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C=O
Name
Type
product
Smiles
N1=NN=CC=C1
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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